molecular formula C10H9NO2 B7895052 5-(2-Methoxyphenyl)isoxazole

5-(2-Methoxyphenyl)isoxazole

Cat. No.: B7895052
M. Wt: 175.18 g/mol
InChI Key: DPPFYBGCJJBZEH-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)isoxazole can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with alkenes or alkynes. For instance, the reaction of 2-methoxybenzohydroxamic acid with acetic anhydride and sodium acetate can generate the corresponding nitrile oxide, which then undergoes cycloaddition with an appropriate alkyne to form the isoxazole ring .

Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction typically requires acidic or basic conditions to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and catalyst-free methods to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation (H₂/Pd-C), sodium borohydride.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methoxy group can affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-(2-methoxyphenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPFYBGCJJBZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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